![molecular formula C23H19ClN2O5 B2415736 6-tert-butyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate CAS No. 931694-00-7](/img/structure/B2415736.png)

6-tert-butyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

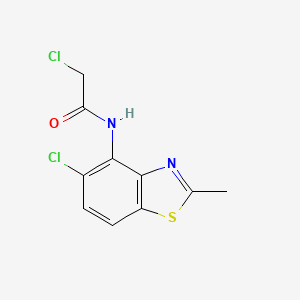

The compound is a complex organic molecule with several functional groups. It contains a chromen-8-yl group (a bicyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring), an oxadiazolyl group (a heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom), and a tert-butyl group (a branched alkyl group). The presence of these functional groups suggests that the compound could have interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to analyze the structure .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, while the chromen-8-yl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of polar functional groups might make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces .Applications De Recherche Scientifique

Chemical Interaction and Synthesis

The compound has been studied for its chemical interactions and synthesis methods. For instance, Shablykin et al. (2017) explored the interaction of homophthalic anhydride with (triphenylphosphoranylidene)acetates, leading to the formation of various products, including oxo-1H-isochromen-yl acetates (O. Shablykin, Daniil Merzhyievsky, & O. Shablykina, 2017).

Biological Activity

- Antitumor Activity: Maftei et al. (2013) synthesized natural product analogs containing a 1,2,4-oxadiazole ring and evaluated their antitumor activity, finding compound 7 to be particularly potent (Catalin V. Maftei et al., 2013).

- Antioxidant Properties: Shakir et al. (2014) synthesized new compounds with 1,3,4-oxadiazole moieties and evaluated their antioxidant activity, with some compounds showing significant free-radical scavenging ability (R. M. Shakir, A. Ariffin, & M. Abdulla, 2014).

- Antibacterial and Antifungal Agents: Rasool et al. (2016) synthesized new compounds incorporating oxadiazole, showing moderate to excellent antibacterial agents (S. Rasool et al., 2016).

Synthesis Techniques

Advanced synthesis techniques have been applied to similar compounds. Kapadiya and Dholaria (2021) used microwave and conventional synthesis methods for coumarin-oxadiazole adducts, evaluating their anti-microbial activity (K. Kapadiya & P. Dholaria, 2021).

Orientations Futures

Propriétés

IUPAC Name |

[6-tert-butyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxochromen-8-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O5/c1-12(27)29-18-11-15(23(2,3)4)9-14-10-17(22(28)30-19(14)18)21-25-20(26-31-21)13-5-7-16(24)8-6-13/h5-11H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRBGAZOPSCERR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C2C(=CC(=C1)C(C)(C)C)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-tert-butyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate](/img/structure/B2415654.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2415659.png)

![2-(4-(2,4-Dimethylphenoxy)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2415661.png)

![2-(((2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2415662.png)

![4-fluoro-2-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2415664.png)

![4-[1-[(3,3-Difluorocyclobutyl)methyl]triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2415665.png)

![2-(6-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2415668.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2415671.png)

![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide](/img/structure/B2415673.png)

![(E)-N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-phenylprop-2-enamide](/img/structure/B2415675.png)